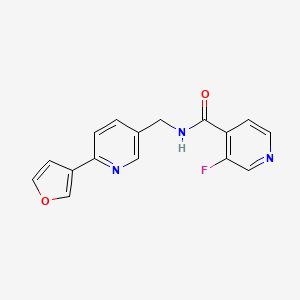
3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide is a fluorinated organic compound that contains a pyridine ring, a furan ring, and an isonicotinamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 6-(furan-3-yl)pyridin-3-ylmethylamine and 3-fluoroisonicotinic acid.
Coupling Reaction: The key step involves a coupling reaction between the amine and the acid, often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthetic route is scaled up to industrial levels, ensuring that reaction conditions are optimized for large-scale production.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and acidic conditions.
Reduction: LiAlH4, NaBH4, and anhydrous ether.
Substitution: NaN3, KI, and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions used.
Reduction Products: Reduced forms of the compound, often resulting in the removal of the fluorine atom.
Substitution Products: Substituted derivatives where the fluorine atom is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds with potential biological activity. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: The compound is investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery. Industry: It is utilized in the development of new materials and chemicals with enhanced properties due to the presence of the fluorine atom.
Mecanismo De Acción
The mechanism by which 3-Fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in enhancing the compound's binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the specific application and biological system.
Comparación Con Compuestos Similares
3-Fluoro-N-((6-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide: Similar structure but with a thiophene ring instead of furan.
3-Fluoro-N-((6-(benzofuran-2-yl)pyridin-3-yl)methyl)isonicotinamide: Contains a benzofuran ring instead of furan.
3-Fluoro-N-((6-(pyridin-3-yl)pyridin-3-yl)methyl)isonicotinamide: Similar structure but with an additional pyridine ring.
Uniqueness: The presence of the furan ring in 3-Fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide distinguishes it from other similar compounds, potentially leading to unique biological and chemical properties.
Propiedades
IUPAC Name |
3-fluoro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-14-9-18-5-3-13(14)16(21)20-8-11-1-2-15(19-7-11)12-4-6-22-10-12/h1-7,9-10H,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLURLYMJJLZDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNC(=O)C2=C(C=NC=C2)F)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














